BenchChemオンラインストアへようこそ!

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

CYP17A1 17,20-lyase selectivity androgen biosynthesis

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, known as Orteronel or TAK-700, is a non‑steroidal, reversible inhibitor of the 17,20‑lyase activity of cytochrome P450 17A1 (CYP17A1). It was advanced to Phase III clinical evaluation for metastatic castration‑resistant prostate cancer (mCRPC).

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 426219-18-3
Cat. No. B1677499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
CAS426219-18-3
Synonyms6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
InChIInChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)
InChIKeyOZPFIJIOIVJZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Orteronel (TAK-700, CAS 426219-18-3) – Procurement-Relevant Baseline as a Selective Non‑Steroidal 17,20‑Lyase Inhibitor


6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, known as Orteronel or TAK-700, is a non‑steroidal, reversible inhibitor of the 17,20‑lyase activity of cytochrome P450 17A1 (CYP17A1). It was advanced to Phase III clinical evaluation for metastatic castration‑resistant prostate cancer (mCRPC) [1]. Unlike steroidal CYP17 inhibitors (e.g., abiraterone) that broadly suppress both 17α‑hydroxylase and 17,20‑lyase activities, Orteronel was designed to preferentially inhibit the lyase step, the rate‑limiting reaction in androgen biosynthesis, thereby offering a differentiated selectivity profile [2].

Why Generic CYP17 Inhibitor Substitution Fails for Orteronel (TAK-700) in Research and Development


CYP17A1 inhibitors are not functionally interchangeable. The enzyme catalyses two sequential reactions — 17α‑hydroxylation and 17,20‑lyase cleavage — and inhibitors differ profoundly in their relative potency against each activity [1]. Abiraterone preferentially blocks 17α‑hydroxylase (IC50 1.5–72 nM) over 17,20‑lyase (IC50 2.9–800 nM; selectivity ratio 0.1–1.4‑fold), whereas Orteronel selectively inhibits 17,20‑lyase (IC50 140 nM) over 17α‑hydroxylase (IC50 760 nM; 5.4‑fold selectivity) [2]. These divergent inhibition profiles produce distinct downstream steroid signatures, off‑target CYP liabilities, and absorption/metabolism/excretion (ADME) properties that preclude simple compound‑class substitution. A procurement decision based solely on ‘CYP17 inhibition’ without quantifying the lyase/hydroxylase selectivity ratio, off‑target CYP window, and oral pharmacokinetic parameters will introduce uncontrolled variability into experimental or therapeutic outcomes.

Quantitative Differentiation Evidence for Orteronel (TAK-700) vs. Comparator CYP17 Inhibitors


Lyase‑Over‑Hydroxylase Selectivity Ratio: Orteronel vs. Abiraterone

In cell‑free human CYP17A1 enzyme assays, Orteronel displays 5.4‑fold selectivity for 17,20‑lyase (IC50 = 140 nM) over 17α‑hydroxylase (IC50 = 760 nM), and in human adrenal tumour cells this selectivity extends to 27‑fold (DHEA vs. cortisol production) [1]. By contrast, abiraterone preferentially inhibits 17α‑hydroxylase (IC50 1.5–72 nM) over 17,20‑lyase (IC50 2.9–800 nM), yielding a lyase‑to‑hydroxylase selectivity ratio of only 0.1–1.4‑fold [2]. Orteronel is therefore the only clinical‑stage CYP17A1 inhibitor with demonstrated lyase‑over‑hydroxylase selectivity in the single‑digit to >20‑fold range in both enzyme and cellular contexts.

CYP17A1 17,20-lyase selectivity androgen biosynthesis prostate cancer

Off‑Target CYP Selectivity Window: Orteronel vs. Abiraterone and Ketoconazole

Orteronel displays >1,000‑fold selectivity for human 17,20‑lyase over other cytochrome P450 isoforms, including 11‑hydroxylase and CYP3A4, at concentrations up to 10 µM . In the H295R steroidogenic cell model, Orteronel at 1 µM produced a 74‑fold elevation of 11‑deoxycorticosterone (DOC) but only a 70% reduction in cortisol, indicating partial glucocorticoid pathway sparing [1]. Abiraterone, at the same 1 µM concentration, elevated progesterone 293‑fold and reduced cortisol by 91%, reflecting its stronger hydroxylase blockade and broader steroidogenic disruption. Ketoconazole, a non‑selective antifungal CYP17 inhibitor, reduced cortisol by 94% at 1 µM, consistent with its known pan‑CYP inhibition profile. These quantitative differences in steroid intermediate accumulation and cortisol suppression confirm that Orteronel’s off‑target CYP selectivity is meaningfully superior to both abiraterone and ketoconazole in a side‑by‑side cellular steroidogenesis assay.

CYP selectivity drug‑drug interaction CYP3A4 11‑hydroxylase CYP17 inhibitor

Oral Bioavailability Advantage: Orteronel vs. Abiraterone Acetate

In dose‑proportional oral pharmacokinetic studies in Sprague‑Dawley rats, Orteronel achieved a mean oral bioavailability of 69–89% and a terminal half‑life of approximately 3.5 hours [1]. Abiraterone acetate, the prodrug of the steroidal CYP17 inhibitor abiraterone, exhibits absolute oral bioavailability of <10% in the fasted state because of poor aqueous solubility, and its exposure is highly dependent on food intake (5–10‑fold increase with a high‑fat meal) [2]. Orteronel’s high and predictable oral bioavailability eliminates the need for a prodrug strategy and reduces the inter‑subject variability that complicates abiraterone dosing. Additionally, Orteronel’s oral half‑life (~3.5 h) supports twice‑daily dosing, whereas abiraterone’s longer half‑life (~12–27 h) is offset by its erratic absorption.

oral bioavailability pharmacokinetics ADME rat PK half‑life

Human ADME and Excretion Route: Orteronel Unchanged Drug Recovery Advantage

In a Phase 1 open‑label human ADME study, healthy male subjects received a single 400‑mg oral dose of [¹⁴C]‑orteronel. Mass‑balance recovery was 95.9% of the administered dose, with the principal excretion route being urine (mean 77.5%, comprising 49.7% unchanged parent drug and 16.3% of the primary metabolite M‑I), compared with only 18.4% via faeces [1]. The median Tₘₐₓ for orteronel in plasma was 1 hour. By contrast, abiraterone acetate is predominantly excreted via faeces (88% of dose, 55% unchanged), with only 5% recovered in urine [2]. Orteronel’s renal‑dominant excretion with a high proportion of unchanged drug simplifies metabolite liability assessment and reduces the risk of hepatobiliary accumulation—an important differentiator for preclinical toxicology and DDI studies.

ADME mass balance urinary excretion metabolite profiling drug disposition

Non‑Steroidal, Reversible Binding Mode: Orteronel vs. Irreversible Steroidal CYP17 Inhibitors

Orteronel is a non‑steroidal, reversible inhibitor of CYP17A1, whereas abiraterone is a steroidal, mechanism‑based irreversible inhibitor [1]. X‑ray crystallography of CYP17A1 co‑crystallised with (S)‑orteronel reveals that the inhibitor coordinates the haem iron via the imidazole nitrogen, while the naphthyl moiety occupies the hydrophobic active‑site pocket without covalent bond formation [2]. The reversible binding mode supports predictable, concentration‑dependent enzyme inhibition without the time‑dependent inactivation and CYP protein adduct formation associated with irreversible steroidal inhibitors. This structural distinction has practical implications: reversible inhibition allows faster enzyme recovery upon washout in in vitro assays, reduces the risk of idiosyncratic hepatotoxicity linked to covalent CYP adducts, and avoids the steroid‑like off‑target activities that complicate interpretation of steroidal CYP17 inhibitors.

non‑steroidal inhibitor reversible binding CYP17A1 X‑ray crystallography binding kinetics

Best‑Fit Research and Industrial Application Scenarios for Orteronel (TAK-700, CAS 426219-18-3)


Selective 17,20‑Lyase Pathway Dissection Without Concomitant Hydroxylase Blockade

Investigators seeking to isolate the biological consequences of 17,20‑lyase inhibition from 17α‑hydroxylase blockade should select Orteronel over abiraterone or ketoconazole. Its 5.4‑ to 27‑fold lyase selectivity [1] permits androgen synthesis suppression while largely sparing the glucocorticoid and mineralocorticoid pathways, enabling cleaner mechanistic studies of androgen‑dependent signalling in prostate cancer, PCOS, and adrenocortical models.

CYP17A1 Pharmacology with Minimal CYP3A4‑Mediated Drug‑Drug Interaction Liability

For co‑administration studies where CYP3A4‑mediated drug‑drug interactions must be avoided, Orteronel’s >1,000‑fold selectivity over CYP3A4 [1] makes it the preferred CYP17A1 tool compound. This is especially relevant for in vivo polypharmacy models, combination‑therapy screening, and ADME‑Tox profiling where off‑target CYP engagement would confound pharmacokinetic readouts.

High‑Oral‑Bioavailability Formulation and In Vivo Pharmacology Studies

Orteronel’s 69–89% oral bioavailability in rats [1] eliminates the need for specialised solubilisation or prodrug strategies that are mandatory for abiraterone acetate (<10% fasted bioavailability). This advantage reduces formulation development cost and variability, making Orteronel the practical choice for oral gavage studies, dose‑response characterisation, and chronic dosing regimens in rodent pharmacology.

Renal‑Clearance‑Focused ADME Profiling and Metabolite Identification

Because 77.5% of an oral Orteronel dose is excreted in urine, with 49.7% as unchanged parent drug [1], it is ideally suited for renal‑clearance‑focused ADME studies, urinary metabolite profiling, and transporter‑mediated excretion investigations. This contrasts with abiraterone’s largely faecal elimination, which complicates metabolite recovery and hepatobiliary toxicity assessment.

Quote Request

Request a Quote for 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.